REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[CH:8]=1.C([O:16][CH:17](O)[C:18]([F:21])([F:20])[F:19])C.O>C(OCC)(=O)C>[F:19][C:18]([F:21])([F:20])[CH:17]([C:12]1[N:7]=[CH:8][C:9]([OH:13])=[CH:10][CH:11]=1)[OH:16] |f:0.1.2|
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hours at 100° C. under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This reaction solution was cooled to room temperature
|
Type
|
WASH
|
Details
|
washing the organic layer with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the layer with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (Purif-Pack SI200, hexane:ethyl acetate:=40:60)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(O)C1=CC=C(C=N1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |